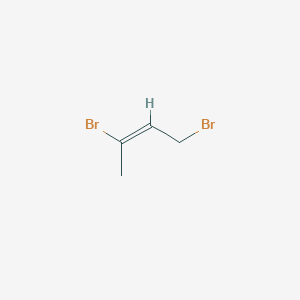

(E)-1,3-dibromobut-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1,3-dibromobut-2-ène est un composé organique de formule moléculaire C4H6Br2. Il s'agit d'un dérivé bromé du butène, caractérisé par la présence de deux atomes de brome liés aux atomes de carbone aux positions 1 et 3 de la chaîne butène. La configuration (E) indique que les atomes de brome sont situés de part et d'autre de la double liaison, conférant à la molécule une configuration trans. Ce composé présente un intérêt pour diverses recherches chimiques et applications industrielles en raison de sa réactivité et de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

(E)-1,3-dibromobut-2-ène peut être synthétisé par plusieurs méthodes. Une approche courante implique la bromation du butadiène. La réaction se déroule généralement par l'addition de brome (Br2) à 1,3-butadiène dans un solvant inerte tel que le tétrachlorure de carbone (CCl4) ou le chloroforme (CHCl3). La réaction est réalisée à basse température pour contrôler la régiosélectivité et la stéréosélectivité du produit. Le mécanisme réactionnel implique la formation d'un ion bromonium intermédiaire, suivie d'une attaque nucléophile par un ion bromure pour donner le (E)-1,3-dibromobut-2-ène.

Méthodes de production industrielle

En milieu industriel, la production de (E)-1,3-dibromobut-2-ène peut impliquer des procédés à flux continu pour garantir un rendement élevé et une pureté élevée. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l'efficacité du processus de bromation. De plus, des étapes de purification telles que la distillation ou la recristallisation sont utilisées pour isoler le produit souhaité des sous-produits et des matières premières non réagies.

Analyse Des Réactions Chimiques

Types de réactions

(E)-1,3-dibromobut-2-ène subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles tels que les groupes hydroxyde (OH-), alcoolate (RO-) ou amine (NH2-).

Réactions d'élimination : Le composé peut subir une déshydrohalogénation pour former du butadiène ou d'autres alcènes.

Réactions d'addition : La double liaison dans (E)-1,3-dibromobut-2-ène peut participer à des réactions d'addition avec des réactifs tels que les halogénures d'hydrogène (HX) ou les halogènes (X2).

Réactifs et conditions courants

Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu) dans des solvants polaires tels que l'éthanol ou le diméthylsulfoxyde (DMSO) sont couramment utilisés.

Élimination : Des bases fortes comme l'éthylate de sodium (NaOEt) ou l'hydroxyde de potassium (KOH) dans l'éthanol sont des réactifs typiques.

Addition : Le bromure d'hydrogène (HBr) ou le brome (Br2) dans des solvants non polaires comme le tétrachlorure de carbone (CCl4) sont utilisés pour les réactions d'addition.

Principaux produits

Substitution : Les produits comprennent les alcools, les éthers ou les amines en fonction du nucléophile utilisé.

Élimination : Les produits comprennent le butadiène ou d'autres alcènes.

Addition : Les produits comprennent des dibromoalcanes ou d'autres composés halogénés.

Applications De Recherche Scientifique

(E)-1,3-dibromobut-2-ène a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.

Biologie : Il sert de réactif dans l'étude des réactions catalysées par les enzymes et la synthèse de composés biologiquement actifs.

Médecine : Il est étudié pour son utilisation potentielle dans la synthèse d'intermédiaires pharmaceutiques et d'ingrédients pharmaceutiques actifs (API).

Industrie : Il est utilisé dans la production de polymères, d'agrochimiques et de produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action de (E)-1,3-dibromobut-2-ène dans les réactions chimiques implique la formation d'intermédiaires réactifs tels que les carbocations, les carbanions ou les radicaux. Ces intermédiaires subissent des transformations supplémentaires pour donner les produits finaux. Les cibles moléculaires et les voies impliquées dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, dans les réactions de substitution, les atomes de brome agissent comme groupes partants, permettant aux nucléophiles d'attaquer les atomes de carbone et de former de nouvelles liaisons.

Mécanisme D'action

The mechanism of action of (E)-1,3-dibromobut-2-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-dibromoéthane : Un alcane bromé avec deux atomes de brome sur des atomes de carbone adjacents.

1,4-dibromobut-2-ène : Un butène bromé avec des atomes de brome aux positions 1 et 4.

1,3-dichlorobut-2-ène : Un analogue chloré avec des atomes de chlore à la place du brome.

Unicité

(E)-1,3-dibromobut-2-ène est unique en raison de sa configuration (E) et du positionnement spécifique des atomes de brome, qui confèrent une réactivité et une sélectivité distinctes dans les réactions chimiques. Sa capacité à subir une large gamme de transformations en fait un composé polyvalent en chimie synthétique.

Propriétés

Formule moléculaire |

C4H6Br2 |

|---|---|

Poids moléculaire |

213.90 g/mol |

Nom IUPAC |

(E)-1,3-dibromobut-2-ene |

InChI |

InChI=1S/C4H6Br2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |

Clé InChI |

CXCKBPHWDONPBF-DUXPYHPUSA-N |

SMILES isomérique |

C/C(=C\CBr)/Br |

SMILES canonique |

CC(=CCBr)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)

![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)

![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)

![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)